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Compound of Interest

Compound Name:
(2R)-2-(Chloromethyl)-4-

(phenylmethyl)morpholine

CAS No.: 186293-54-9

Cat. No.: B180595

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative of

significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of

various pharmacologically active compounds, most notably the selective norepinephrine

reuptake inhibitor, Reboxetine.[1][2] The stereochemistry at the C2 position of the morpholine

ring is crucial for the biological activity of the final drug substance. Therefore, a robust and

stereocontrolled synthetic route to this intermediate is essential for drug development and

manufacturing.

This document provides a detailed, three-step synthesis protocol for (2R)-2-(Chloromethyl)-4-
(phenylmethyl)morpholine, commencing from the readily available chiral starting material,

(R)-2-aminopropan-1-ol. The synthetic strategy is designed to be efficient and to preserve the

critical stereochemistry throughout the reaction sequence. The causality behind the choice of
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reagents and reaction conditions is explained to provide a deeper understanding of the

process.

Synthetic Strategy Overview
The synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is accomplished

through a three-step sequence:

N-Benzylation of (R)-2-aminopropan-1-ol via reductive amination to introduce the

phenylmethyl group.

Morpholine Ring Formation by reacting the N-benzylated intermediate with (R)-(+)-glycidol to

form (2R)-4-benzyl-2-(hydroxymethyl)morpholine.

Chlorination of the primary alcohol to yield the final product.

This strategy is advantageous as it utilizes a commercially available chiral starting material to

establish the desired stereocenter early in the synthesis. The subsequent steps are designed to

be high-yielding and to proceed without racemization.

Step 1: N-Benzylation
Step 2: Morpholine Ring Formation Step 3: Chlorination

(R)-2-Aminopropan-1-ol (R)-2-(Benzylamino)propan-1-ol

 Benzaldehyde,
 NaBH4, MeOH (2R)-4-Benzyl-2-(hydroxymethyl)morpholine

 (R)-(+)-Glycidol,
 Isopropanol, Reflux (2R)-2-(Chloromethyl)-4-

(phenylmethyl)morpholine

 Thionyl Chloride,
 Pyridine, DCM 

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine.

Reagents and Materials
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Reagent Formula
MW ( g/mol
)

M.P. (°C) B.P. (°C)
Density
(g/mL)

(R)-2-

Aminopropan

-1-ol

C₃H₉NO 75.11 2.5 174-176 0.955

Benzaldehyd

e
C₇H₆O 106.12 -26 178-179 1.044

Sodium

borohydride
NaBH₄ 37.83 400 (dec.) - 1.074

Methanol CH₄O 32.04 -98 64.7 0.792

(R)-(+)-

Glycidol
C₃H₆O₂ 74.08 - 162-163 1.114

Isopropanol C₃H₈O 60.10 -89 82.6 0.786

Thionyl

chloride
SOCl₂ 118.97 -104 76 1.631

Pyridine C₅H₅N 79.10 -42 115 0.982

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 -96.7 39.6 1.326

Diethyl ether (C₂H₅)₂O 74.12 -116 34.6 0.713

Ethyl acetate C₄H₈O₂ 88.11 -83.6 77.1 0.902

Sodium

sulfate

(anhydrous)

Na₂SO₄ 142.04 884 - 2.664

Hydrochloric

acid (conc.)
HCl 36.46 - - 1.18

Sodium

hydroxide
NaOH 40.00 318 1388 2.13

Detailed Experimental Protocol
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Step 1: Synthesis of (R)-2-(Benzylamino)propan-1-ol
This step involves the reductive amination of (R)-2-aminopropan-1-ol with benzaldehyde. The

intermediate imine is formed in situ and subsequently reduced with sodium borohydride to yield

the N-benzylated product.

Procedure:

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add (R)-2-aminopropan-1-

ol (10.0 g, 133.1 mmol) and methanol (200 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add benzaldehyde (14.1 g, 133.1 mmol) dropwise to the stirred solution over 15

minutes, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature

and stir for an additional 2 hours.

Cool the reaction mixture back to 0 °C in an ice bath.

In a separate beaker, prepare a solution of sodium borohydride (5.0 g, 132.2 mmol) in

methanol (50 mL). Caution: Sodium borohydride reacts with methanol to produce hydrogen

gas. Prepare this solution in a well-ventilated fume hood and add the sodium borohydride

portion-wise to the methanol.

Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes,

ensuring the temperature does not exceed 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 12 hours.

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the solution

is approximately 7. Caution: Vigorous gas evolution will occur.

Remove the methanol under reduced pressure using a rotary evaporator.
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Add 100 mL of deionized water to the residue and extract the aqueous layer with ethyl

acetate (3 x 100 mL).

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to yield

(R)-2-(benzylamino)propan-1-ol as a pale yellow oil. The product is often of sufficient purity

for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of (2R)-4-Benzyl-2-
(hydroxymethyl)morpholine
This step involves the formation of the morpholine ring through the reaction of (R)-2-

(benzylamino)propan-1-ol with (R)-(+)-glycidol. The reaction proceeds via nucleophilic attack of

the secondary amine on the epoxide, followed by an intramolecular cyclization.

Procedure:

In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve

the (R)-2-(benzylamino)propan-1-ol (from Step 1, assuming 133.1 mmol) in isopropanol (250

mL).

Add (R)-(+)-glycidol (9.86 g, 133.1 mmol) to the solution.[3]

Heat the reaction mixture to reflux and maintain at this temperature for 24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and remove the

isopropanol under reduced pressure.

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then

with brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain a viscous oil.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford (2R)-4-benzyl-2-

(hydroxymethyl)morpholine as a colorless to pale yellow oil.[4][5][6]

Step 3: Synthesis of (2R)-2-(Chloromethyl)-4-
(phenylmethyl)morpholine
The final step is the chlorination of the primary hydroxyl group of (2R)-4-benzyl-2-

(hydroxymethyl)morpholine using thionyl chloride. Pyridine is used as a base to neutralize the

HCl generated during the reaction.

Procedure:

To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic

stirrer, and a nitrogen inlet, add (2R)-4-benzyl-2-(hydroxymethyl)morpholine (10.0 g, 48.2

mmol) and anhydrous dichloromethane (DCM, 100 mL).

Cool the solution to 0 °C in an ice-salt bath.

Slowly add pyridine (4.2 g, 53.0 mmol) to the stirred solution.

In the dropping funnel, prepare a solution of thionyl chloride (6.3 g, 53.0 mmol) in anhydrous

DCM (20 mL). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle

in a fume hood with appropriate personal protective equipment.

Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes,

maintaining the internal temperature below 5 °C. A precipitate of pyridinium hydrochloride will

form.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm

to room temperature and stir for an additional 3 hours.

Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold water.

Separate the organic layer, and wash it successively with 1 M HCl (50 mL), saturated sodium

bicarbonate solution (50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to give the crude product.

The crude (2R)-2-(chloromethyl)-4-(phenylmethyl)morpholine can be purified by

crystallization or by column chromatography on silica gel (eluting with a mixture of ethyl

acetate and hexanes) to yield the final product as a white to off-white solid.

Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all

times.

Thionyl chloride is highly corrosive and toxic. It reacts violently with water and should be

handled with extreme care.

Sodium borohydride is flammable and reacts with protic solvents to produce hydrogen gas.

Handle all organic solvents with care as they are flammable.

Consult the Safety Data Sheets (SDS) for all reagents before use.
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Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note and Synthesis Protocol: (2R)-2-
(Chloromethyl)-4-(phenylmethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b180595/docs#application-note-and-synthesis-
protocol-2r-2-chloromethyl-4-phenylmethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b180595/docs#application-note-and-synthesis-protocol-2r-2-chloromethyl-4-phenylmethyl-morpholine
https://www.benchchem.com/product/b180595/docs#application-note-and-synthesis-protocol-2r-2-chloromethyl-4-phenylmethyl-morpholine
https://www.benchchem.com/product/b180595/docs#application-note-and-synthesis-protocol-2r-2-chloromethyl-4-phenylmethyl-morpholine
https://www.benchchem.com/product/b180595/docs#application-note-and-synthesis-protocol-2r-2-chloromethyl-4-phenylmethyl-morpholine
https://www.benchchem.com/product/b180595?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180595?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

